4-Iodopyrazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodopyrazole and its derivatives can be achieved through electrosynthesis by iodination of corresponding precursors on a platinum anode in aqueous solutions of potassium iodide under the conditions of diaphragm galvanostatic electrolysis. The efficiency of this process is influenced by the donor-acceptor properties of substituents and their positions on the pyrazole ring, yielding 4-iodo derivatives with varying efficiencies (Lyalin, Petrosyan, & Ugrak, 2010).
Molecular Structure Analysis
The molecular structure of 4-Iodopyrazole has been explored through rotational spectroscopy and ab initio calculations, identifying its potential to form halogen bonds comparable in strength to those formed by methyl and trifluoromethyl halides. This structural analysis underscores the compound's potential as a "magic bullet" for biochemical structure determination due to its combination of halogen- and hydrogen-bonding capabilities (Cooper et al., 2017).
Chemical Reactions and Properties
4-Iodopyrazole undergoes various chemical reactions, including electrocatalytic three-component synthesis, where sodium halides act as both the halogenation reagent and supporting electrolyte. This synthesis method highlights the compound's versatility in forming halopyrazoles through both ionic and radical pathways (Organic & biomolecular chemistry, 2022).
Physical Properties Analysis
The study of 4-Iodopyrazole's physical properties primarily revolves around its behavior in various chemical environments and its interaction with other molecules. For instance, its halogen bonding characteristics and how these properties make it an ideal candidate for specific biochemical applications have been comprehensively analyzed.
Chemical Properties Analysis
The chemical properties of 4-Iodopyrazole, including its reactivity and stability in different chemical reactions, have been elucidated through detailed studies. Its ability to undergo nitrodeiodination, yielding corresponding nitro derivatives, demonstrates the compound's reactive nature under certain conditions (Tret'yakov & Vasitevsky, 1996).
Scientific Research Applications
1. Use in Protein Crystallography
4-Iodopyrazole has been found useful in protein crystallography. Its ability to bind to various small molecule binding hot spots in target proteins makes it suitable for experimental phase determination by single-wavelength anomalous dispersion (SAD). Its low cost and safety profile enhance its practicality in this field (Bauman, Harrison, & Arnold, 2016).
2. Synthesis of Biologically Important Compounds
4-Iodopyrazoles are key starting materials in cross-coupling chemistry and metal-iodine exchange reactions, which are pivotal in synthesizing biologically important compounds. The development of environmentally friendly and efficient methods for synthesizing 4-iodopyrazoles, such as ultrasound-promoted iodination in aqueous medium and green iodination methods, highlights their significance (Kunsminskas, Pizutti, & Raminelli, 2012); (Kim, Ruck, Zhao, & Huffman, 2008).
3. Electrophilic Cyclization in Organic Synthesis
Electrophilic cyclizations involving 4-iodopyrazoles are employed for the synthesis of pyrazoles. This process is notable for its high yields and tolerance of a wide range of substituents, making it a valuable method in organic synthesis (Zora, Kıvrak, & Yazici, 2011).
4. Catalytic Applications
The catalytic properties of 4-iodopyrazoles are also explored. For example, Faujasite catalyzed nitrodeiodination of iodopyrazoles is a simple and convenient method for the synthesis of several nitropyrazoles, which are important in the pharmaceutical industry (Ravi & Tewari, 2013).
5. Halogen Bonding Properties
The halogen bonding capabilities of 4-iodopyrazole are significant, particularly in the field of biochemical structure determination. Its dual nature of halogen- and hydrogen-bonding makes it a "magic bullet" in this area. Studies involving rotational spectroscopy and ab initio calculations have been conducted to understand its bonding properties better (Cooper, Medcraft, Littlefair, Penfold, & Walker, 2017).
Safety And Hazards
4-Iodopyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
4-Iodopyrazole has been described as a “magic bullet” for biochemical structure determination due to its combination of halogen- and hydrogen-bonding capabilities . It is expected that synthesizing pyrazole derivatives efficiently and selectively will continue to be an important area of organic chemistry .
properties
IUPAC Name |
4-iodo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQWPTUJJYTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188244 | |
Record name | 4-Iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodopyrazole | |
CAS RN |
3469-69-0 | |
Record name | 4-Iodopyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3469-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodopyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33UJD465Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-110 °C | |
Record name | 4-Iodopyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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